molecular formula C10H17NO4S B047637 (R)-4-Boc-thiomorpholine-3-carboxylic acid CAS No. 114525-81-4

(R)-4-Boc-thiomorpholine-3-carboxylic acid

Cat. No.: B047637
CAS No.: 114525-81-4
M. Wt: 247.31 g/mol
InChI Key: CTDIKDIZNAGMFK-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-Boc-thiomorpholine-3-carboxylic acid is a chiral compound that belongs to the class of thiomorpholine derivatives. It is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Boc-thiomorpholine-3-carboxylic acid typically involves the protection of the thiomorpholine ring followed by carboxylation. One common method includes the use of Boc (tert-butoxycarbonyl) as a protecting group for the nitrogen atom in the thiomorpholine ring. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) under basic conditions .

Industrial Production Methods: In an industrial setting, the production of ®-4-Boc-thiomorpholine-3-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: ®-4-Boc-thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Free amine.

Scientific Research Applications

®-4-Boc-thiomorpholine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-4-Boc-thiomorpholine-3-carboxylic acid involves its interaction with various molecular targets. The thiomorpholine ring can interact with enzymes and proteins, affecting their activity. The Boc protecting group can be selectively removed to expose the amine group, which can then participate in further chemical reactions. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .

Comparison with Similar Compounds

    Thiomorpholine-3-carboxylic acid: Lacks the Boc protecting group, making it more reactive.

    4-Boc-piperidine-3-carboxylic acid: Contains a piperidine ring instead of a thiomorpholine ring, resulting in different chemical properties.

    4-Boc-thiomorpholine-2-carboxylic acid: The carboxylic acid group is positioned differently on the ring.

Uniqueness: ®-4-Boc-thiomorpholine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both sulfur and nitrogen atoms in the ring. This combination of features makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

(3R)-4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDIKDIZNAGMFK-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCSC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373165
Record name (R)-4-Boc-thiomorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114525-81-4
Record name (R)-4-Boc-thiomorpholine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.